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Introduction
Nucleotide Excision Repair (NER) is a crucial DNA repair mechanism that safeguards the

genome from a wide array of bulky, helix-distorting lesions, including the thymine dimers
induced by ultraviolet (UV) radiation.[1] These lesions interfere with essential cellular processes

like transcription and replication.[2] The significance of NER is underscored by severe genetic

disorders such as Xeroderma Pigmentosum (XP) and Cockayne Syndrome (CS), which arise

from mutations in NER-associated genes and lead to profound photosensitivity and a

predisposition to cancer.[1] This guide provides a comprehensive overview of the foundational

research on NER of thymine dimers, detailing the molecular machinery, quantitative

parameters, and key experimental methodologies.

The NER pathway operates through two distinct sub-pathways for damage recognition: Global

Genome NER (GG-NER) and Transcription-Coupled NER (TC-NER).[3][4] GG-NER surveys

the entire genome for DNA damage, while TC-NER specifically addresses lesions that obstruct

elongating RNA polymerase during transcription.[3][4] Following damage recognition, both

pathways converge on a common sequence of events: dual incision of the damaged DNA

strand, excision of the lesion-containing oligonucleotide, DNA synthesis to fill the resulting gap,

and finally, ligation to restore the integrity of the DNA backbone.[1]

Core Machinery and Signaling Pathways
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The NER process is a highly coordinated cascade involving numerous proteins. The key

players and their roles are summarized below, with their interactions and the overall pathway

illustrated in the following diagrams.

Overall Nucleotide Excision Repair (NER) Pathway
The NER pathway can be broadly categorized into five key stages: damage recognition, DNA

unwinding, dual incision, DNA synthesis, and ligation.
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A high-level overview of the five core stages of the Nucleotide Excision Repair pathway.

Global Genome NER (GG-NER) Sub-pathway
GG-NER is responsible for detecting and initiating the repair of lesions throughout the genome.

[3][4] The initial damage recognition is primarily carried out by the XPC-RAD23B complex,

often in conjunction with the UV-DDB (UV-damaged DNA-binding) complex for certain types of

UV-induced damage.[3]
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The damage recognition step in the Global Genome Nucleotide Excision Repair sub-pathway.

Transcription-Coupled NER (TC-NER) Sub-pathway
TC-NER is initiated when a DNA lesion, such as a thymine dimer, stalls an elongating RNA

polymerase II (RNAPII).[3][4] This stalled complex then recruits specialized TC-NER factors,

including CSA and CSB, which in turn recruit the core NER machinery.[3]
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The damage recognition mechanism in the Transcription-Coupled Nucleotide Excision Repair
sub-pathway.

Quantitative Data in Nucleotide Excision Repair
The efficiency and fidelity of NER are governed by the concentrations, binding affinities, and

catalytic rates of the involved proteins. The following tables summarize key quantitative data

from foundational NER research.

Cellular Concentrations of Core NER Proteins
The abundance of NER proteins within the cell can influence the overall repair capacity.
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Protein
Cellular Concentration
(molecules/cell in HeLa)

Reference

XPC ~25,000 [3]

TFIIH ~100,000 [3]

XPA ~150,000 - 200,000 [3][5]

RPA ~200,000 - 250,000 [3]

XPG ~80,000 [3]

ERCC1-XPF ~100,000 [3]

PCNA

Varies with cell cycle, low in

quiescent cells, peaks in S-

phase

[6][7]

DNA Ligase I
Increases when cells are

induced to proliferate
[8]

Binding Affinities of Damage Recognition Proteins
The affinity of recognition factors for damaged versus undamaged DNA is a critical determinant

of NER specificity.

Protein Complex DNA Substrate
Dissociation
Constant (Kd)

Reference

XPC-RAD23B

Damaged DNA

(fluorescein-

substituted)

~0.5 ± 0.1 nM [5]

XPC-RAD23B Undamaged DNA ~5 ± 2 nM [5]

Rad4-Rad23 (yeast

homolog)

Damaged DNA

(fluorescein-

substituted)

~0.6 ± 0.3 nM [5]

Rad4-Rad23 (yeast

homolog)
Undamaged DNA ~2.5 ± 1.6 nM [5]
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Enzymatic Activities of NER Factors
The catalytic rates of the helicases and nucleases in the NER pathway dictate the speed of the

repair process.

Enzyme Activity Rate/Processivity Reference

TFIIH (XPD subunit) 5'→3' DNA helicase - [9]

TFIIH (XPB subunit)
3'→5' DNA

translocase
- [9]

XPG 3' endonuclease - [10]

ERCC1-XPF 5' endonuclease

Cleavage is

dependent on the

catalytic activity of

XPG.

[10]

DNA Polymerase δ DNA synthesis

Highly processive with

PCNA (~600

nucleotides)

[11]

DNA Polymerase ε DNA synthesis
Highly processive,

independent of PCNA
[12]

Experimental Protocols
A variety of in vitro and in vivo assays have been developed to study the mechanism and

efficiency of NER. Below are detailed methodologies for two key experiments.

In Vitro Nucleotide Excision Repair Assay
This assay reconstitutes the NER reaction using purified proteins and a DNA substrate

containing a defined lesion.

Experimental Workflow for In Vitro NER Assay
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Prepare DNA Substrate
(e.g., plasmid with thymine dimer)

Incubate Substrate and Proteins
with dNTPs and ATP

Purify Core NER Proteins
(XPC, TFIIH, XPA, RPA, XPG, XPF-ERCC1)

Analyze Repair Products
(e.g., gel electrophoresis, qPCR)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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